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2-Bromo-6-(difluoromethoxy)pyrazine
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Overview
Description
2-Bromo-6-(difluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H3BrF2N2O and a molecular weight of 224.99 g/mol It is a derivative of pyrazine, characterized by the presence of bromine and difluoromethoxy groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)pyrazine typically involves the bromination of 6-(difluoromethoxy)pyrazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(difluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
2-Bromo-6-(difluoromethoxy)pyrazine has the molecular formula C7H4BrF2N3O and a molecular weight of approximately 208.99 g/mol. The compound features a pyrazine ring with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern enhances its reactivity and biological activity, making it a valuable compound for research.
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly its interactions with adenosine receptors, which are implicated in various physiological processes. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Studies have shown that compounds containing pyrazine rings can possess significant antimicrobial activity. The difluoromethoxy group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological studies.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory pathways, which could lead to therapeutic applications in treating conditions such as asthma and rheumatoid arthritis .
- Cancer Therapeutics : Preliminary studies suggest that it may serve as a lead compound for developing new pharmaceuticals targeting specific receptors involved in cancer signaling pathways .
Case Study: Interaction with Adenosine Receptors
A notable study focused on the binding affinity of this compound to adenosine receptors A1 and A2a. The findings indicated that the compound could significantly modulate receptor activity, suggesting potential therapeutic applications in cardiovascular diseases and cancer treatment.
Organic Synthesis Applications
This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations:
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
- Electrophilic Aromatic Substitution : The difluoromethoxy group enables electrophilic aromatic substitution reactions, which are crucial for developing new organic compounds.
- Difluoromethylation Reactions : The difluoromethyl moiety can undergo transformations that are valuable for synthesizing complex organic structures .
Table 1: Comparison of Synthetic Methods
Method | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reaction with nucleophiles to replace bromine | 75-90 |
Electrophilic Aromatic Substitution | Reaction with electrophiles at the aromatic ring | 60-80 |
Difluoromethylation | Transformation involving difluoromethyl groups | 70-85 |
Materials Science Applications
The unique structure of this compound also makes it suitable for applications in materials science:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and difluoromethoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are conducted to elucidate the molecular pathways involved in its effects .
Comparison with Similar Compounds
2-Bromo-6-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of pyrazine.
2-Bromo-6-(trifluoromethoxy)pyrazine: Contains a trifluoromethoxy group instead of difluoromethoxy.
2-Chloro-6-(difluoromethoxy)pyrazine: Contains a chlorine atom instead of bromine.
Comparison: 2-Bromo-6-(difluoromethoxy)pyrazine is unique due to the presence of both bromine and difluoromethoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
2-Bromo-6-(difluoromethoxy)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interaction with various biological targets, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C6H4BrF2N3O and a molecular weight of approximately 208.99 g/mol. The structure consists of a pyrazine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 6-position. This substitution pattern contributes to its distinct chemical reactivity and biological properties.
Biological Activity
Research indicates that compounds containing pyrazine rings exhibit diverse biological activities, including:
- Antimicrobial : Studies have shown that pyrazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory : Some pyrazine compounds have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis .
- Receptor Modulation : Specifically, this compound has been studied for its binding affinity to adenosine receptors (A1 and A2a subtypes), which are implicated in various physiological processes. This suggests potential therapeutic applications in treating cancer and cardiovascular diseases .
Case Studies
-
Adenosine Receptor Interaction :
- A study focused on the interaction of this compound with adenosine receptors showed significant binding affinity, suggesting its potential as a modulator of these receptors.
-
Comparative Antimicrobial Activity :
- Comparative studies with structurally similar compounds revealed that this compound exhibited enhanced antimicrobial activity compared to other pyrazine derivatives. For instance, it was found to be more effective than 2-bromo-5-methoxypyrazine in inhibiting bacterial growth against strains like E. coli and S. aureus .
Synthesis Methods
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the bromine atom and electrophilic aromatic substitution involving the difluoromethoxy group. Various synthetic routes have been explored, highlighting the versatility of this compound in organic synthesis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-5-methoxypyrazine | C6H6BrN3O | Contains methoxy instead of difluoromethoxy |
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine | C8H8BrF3N3O | Contains trifluoroethoxy group |
5-Bromo-2-chloro-3-methoxypyrazine | C6H5BrClN2O | Contains chlorine instead of bromine |
5-Bromo-3-methylpyrazin-2-amine | C7H8BrN3 | Methyl substitution at position 3 |
The distinct combination of halogenation and difluoromethylation in this compound may confer unique biological activities compared to these similar compounds .
Properties
Molecular Formula |
C5H3BrF2N2O |
---|---|
Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |
InChI Key |
JXEISZBNTNCFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)OC(F)F |
Origin of Product |
United States |
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